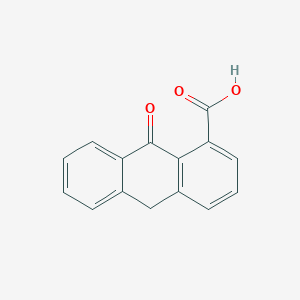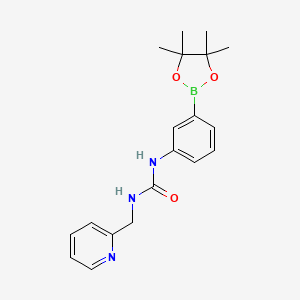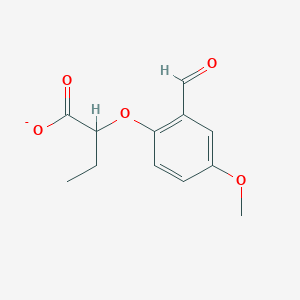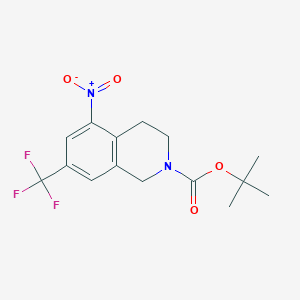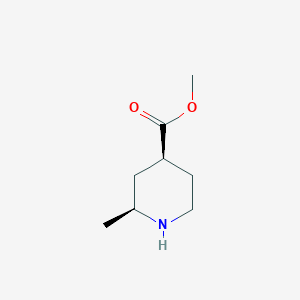![molecular formula C20H20N2O2-2 B12334824 2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate](/img/structure/B12334824.png)
2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate is an organic dye known for its electron-withdrawing squaraine core and strong electron-donating dimethylaminophenyl groups . This compound is primarily utilized in the development of organic electronic devices due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate typically involves the reaction of squaric acid with 4-(dimethylamino)aniline under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups . These interactions lead to changes in the electronic properties of the compound, which are exploited in various applications . The pathways involved include electron transfer and energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis[4-(N,N-diphenylamino)-2,6-dihydroxyphenyl]squaraine
- 1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene
- 3,4-Dihydroxy-3-cyclobutene-1,2-dione
Uniqueness
2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate is unique due to its combination of strong electron-donating and electron-withdrawing groups, which impart distinct electronic properties . This makes it particularly valuable in the development of organic electronic devices .
Properties
Molecular Formula |
C20H20N2O2-2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,4-bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate |
InChI |
InChI=1S/C20H22N2O2/c1-21(2)15-9-5-13(6-10-15)17-19(23)18(20(17)24)14-7-11-16(12-8-14)22(3)4/h5-12,23-24H,1-4H3/p-2 |
InChI Key |
BRWFYMNUSGJNPF-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=C2[O-])C3=CC=C(C=C3)N(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334742.png)
![6-Bromo-7-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B12334749.png)
![2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12334762.png)
